2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine
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Overview
Description
2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of pyridine, featuring a methoxy group at the 2-position and a piperidin-4-ylmethoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine typically involves the reaction of 2-methoxypyridine with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and piperidin-4-ylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-4-ylmethoxy group, making it less complex.
Piperidin-4-ylmethanol: Lacks the pyridine ring, resulting in different chemical properties.
4-(Piperidin-4-ylmethoxy)pyridine: Similar structure but with different substitution patterns.
Uniqueness
2-Methoxy-6-(piperidin-4-ylmethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methoxy-6-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-3-2-4-12(14-11)16-9-10-5-7-13-8-6-10/h2-4,10,13H,5-9H2,1H3 |
InChI Key |
KSQVIXVYKIYYLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OCC2CCNCC2 |
Origin of Product |
United States |
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